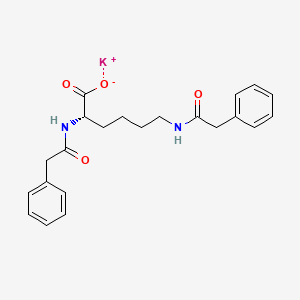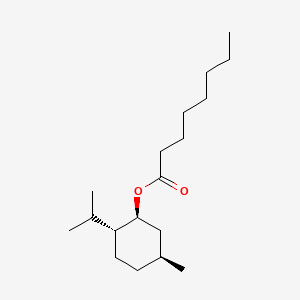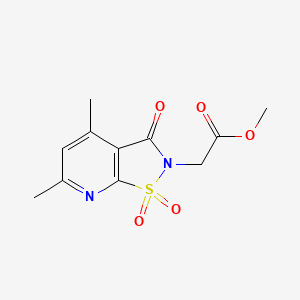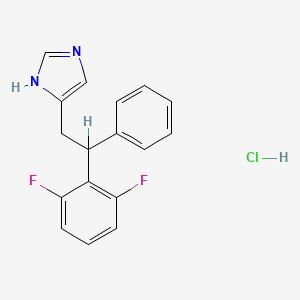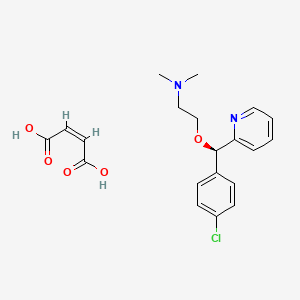
Carbinoxamine maleate, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbinoxamine maleate, ®- is a first-generation antihistamine and anticholinergic agent. It is primarily used to treat allergic conditions such as hay fever, vasomotor rhinitis, mild urticaria, angioedema, dermatographism, and allergic conjunctivitis . The compound is an ethanolamine derivative and functions as a histamine H1 receptor antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carbinoxamine maleate involves the reaction of carbinoxamine base with maleic acid. The process typically includes dissolving carbinoxamine in an organic solvent such as ethyl acetate and then adding maleic acid to form the maleate salt. The mixture is then crystallized to obtain carbinoxamine maleate crystals .
Industrial Production Methods: In industrial settings, the preparation of carbinoxamine maleate involves large-scale crystallization processes. The compound is dissolved in a suitable solvent, and the crystallization is controlled to ensure high purity and yield. The process is designed to be reproducible and scalable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions: Carbinoxamine maleate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert carbinoxamine maleate into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbinoxamine N-oxide, while reduction can produce carbinoxamine alcohol derivatives .
Applications De Recherche Scientifique
Carbinoxamine maleate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and receptor binding.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Carbinoxamine maleate is used in clinical research to develop new antihistamine drugs and to study allergic conditions.
Industry: The compound is used in the formulation of pharmaceutical products for treating allergic reactions
Mécanisme D'action
Carbinoxamine maleate exerts its effects by competing with free histamine for binding at H1 receptor sites. This antagonistic action reduces the negative symptoms caused by histamine binding, such as itching, swelling, and vasodilation. The compound also has anticholinergic properties, which contribute to its drying effects on mucous membranes .
Comparaison Avec Des Composés Similaires
Chlorpheniramine maleate: Another first-generation antihistamine with similar antihistamine and anticholinergic properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Clemastine: An antihistamine with a longer duration of action compared to carbinoxamine
Uniqueness: Carbinoxamine maleate is unique in its specific receptor binding profile and its combination of antihistamine and anticholinergic effects. It is particularly effective in treating a broad spectrum of allergic conditions and has been shown to exhibit potent antiviral activity against various influenza viruses .
Propriétés
Numéro CAS |
1078131-58-4 |
|---|---|
Formule moléculaire |
C20H23ClN2O5 |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;2-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-;/m1./s1 |
Clé InChI |
GVNWHCVWDRNXAZ-MLCLTIQSSA-N |
SMILES isomérique |
CN(C)CCO[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


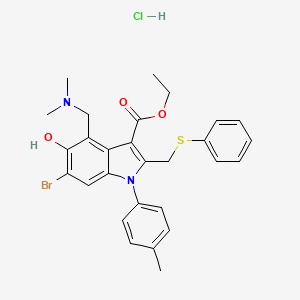


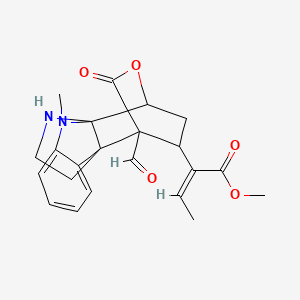
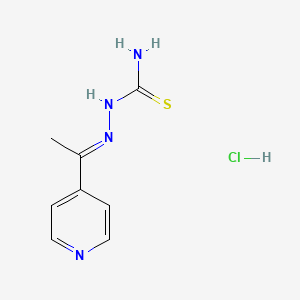

![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
